molecular formula C9H8N2O4S B1465719 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid CAS No. 1293035-18-3

2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid

Cat. No.: B1465719
CAS No.: 1293035-18-3
M. Wt: 240.24 g/mol
InChI Key: HOHHJUDYMSSORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, featuring a benzothiadiazine ring, contributes to its wide range of applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to act as an ATP-sensitive potassium channel opener, similar to its pyridyl analogs . This activity leads to the inhibition of insulin release. Additionally, the compound has shown selective inhibition of phosphoinositide 3-kinase delta (PI3Kδ), which is crucial for its antiproliferative activity against certain cancer cell lines .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound significantly inhibits the proliferation of human B-cell SU-DHL-6, demonstrating its potential as an anticancer agent . Its role as an ATP-sensitive potassium channel opener also affects cellular metabolism by regulating insulin release .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to and inhibits PI3Kδ, leading to reduced cell proliferation in certain cancer cell lines . The compound also interacts with ATP-sensitive potassium channels, leading to the inhibition of insulin release . These interactions highlight the compound’s potential in therapeutic applications, particularly in cancer and diabetes treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound maintains its biological activity over extended periods, making it a promising candidate for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of cancer cell proliferation and regulation of insulin release . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and biological activity. The compound’s interaction with PI3Kδ and ATP-sensitive potassium channels highlights its role in metabolic regulation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. Understanding these interactions is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its therapeutic efficacy and need to be further investigated to fully understand its mode of action.

Preparation Methods

Chemical Reactions Analysis

2-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the benzothiadiazine ring or the acetic acid moiety.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a carbonic anhydrase inhibitor, which can be useful in treating conditions like glaucoma and epilepsy . Additionally, it has shown promise as an anti-mycobacterial agent, particularly against drug-resistant strains of Mycobacterium tuberculosis . In industry, it is used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar compounds to 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid include other benzothiadiazine derivatives, such as 1,2,4-benzothiadiazine-1,1-dioxide and its various substituted forms . These compounds share similar biological activities but may differ in their potency, selectivity, and specific applications. The unique structure of this compound, particularly the presence of the acetic acid moiety, distinguishes it from other benzothiadiazine derivatives and contributes to its specific properties and applications.

Properties

IUPAC Name

2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)16(11,14)15/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHHJUDYMSSORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN(S2(=O)=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid
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2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid
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2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid
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